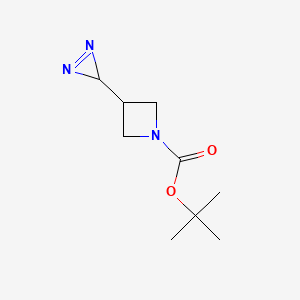
tert-butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate: is a chemical compound that features a diazirine ring, which is known for its utility in photoaffinity labeling. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the diazirine moiety. The process may include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Diazirine Group: The diazirine group can be introduced via diazirine formation reactions, which often involve the use of diazo compounds and photolysis.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diazirine moiety.
Reduction: Reduction reactions may target the azetidine ring or the diazirine group.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation Products: Oxidized derivatives of the diazirine group.
Reduction Products: Reduced forms of the azetidine ring or diazirine group.
Substitution Products: Compounds with substituted tert-butyl groups.
Scientific Research Applications
Chemistry:
Photoaffinity Labeling: The diazirine group is activated by UV light, allowing it to form covalent bonds with nearby molecules, making it useful for studying molecular interactions.
Biology:
Protein Interaction Studies: The compound can be used to investigate protein-protein and protein-ligand interactions.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals by identifying drug targets and mechanisms of action.
Industry:
Material Science: May be used in the development of new materials with specific properties due to its unique reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate primarily involves the activation of the diazirine group by UV light. Upon activation, the diazirine forms a highly reactive carbene intermediate, which can insert into nearby chemical bonds, forming covalent linkages. This property is exploited in photoaffinity labeling to study molecular interactions.
Comparison with Similar Compounds
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Comparison:
- Uniqueness: The presence of the diazirine group in tert-butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate makes it particularly useful for photoaffinity labeling, a feature not shared by the other similar compounds listed.
- Reactivity: The diazirine group provides unique reactivity under UV light, allowing for the formation of covalent bonds with nearby molecules, which is a distinct advantage in studying molecular interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)12-4-6(5-12)7-10-11-7/h6-7H,4-5H2,1-3H3 |
InChI Key |
FRYZKNDUBNOEBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl2-[(2,4-dichlorothiophen-3-yl)amino]acetate](/img/structure/B13468339.png)

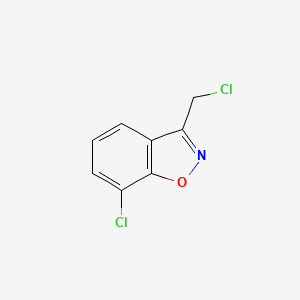
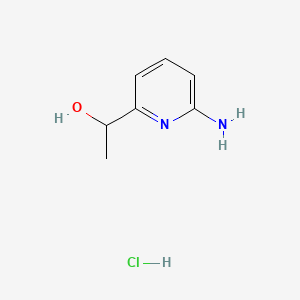
![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)

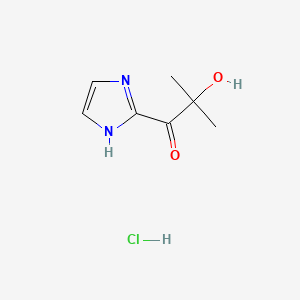
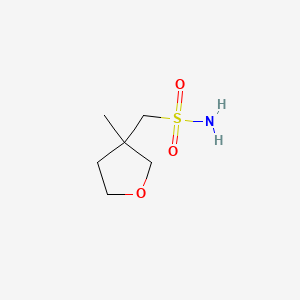
![3-(6-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13468393.png)
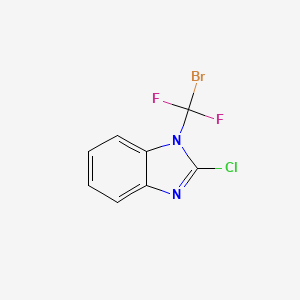
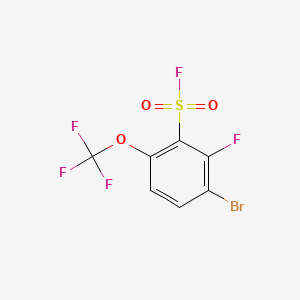
![2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13468402.png)
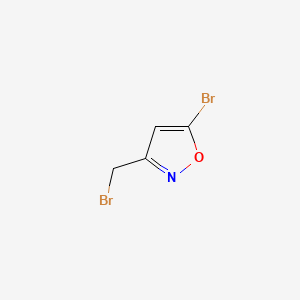
![2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid](/img/structure/B13468413.png)
